
3-Nitrobenzoyl chloride
Overview
Description
3-Nitrobenzoyl chloride is an organic compound with the chemical formula C7H4ClNO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides . The compound is known for its reactivity due to the presence of both a nitro group and an acyl chloride group, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzoyl chloride can be synthesized by reacting 3-nitrobenzoic acid with thionyl chloride. The reaction typically involves dissolving 3-nitrobenzoic acid in a suitable solvent such as carbon disulfide, followed by the addition of thionyl chloride. The reaction mixture is then heated to facilitate the formation of this compound, which can be purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of 3-nitrobenzoic acid to this compound. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in 3-nitrobenzoyl chloride undergoes substitution with nucleophiles, forming derivatives such as amides, esters, and ketones.
Key Examples:
-
Reaction with Grignard or Organolithium Reagents:
In anhydrous tetrahydrofuran (THF) at –78°C, this compound reacts with organolithium reagents (e.g., n-BuLi) to yield aryl ketones. For example, coupling with 1-bromo-4-methoxybenzene via lithiation produces 4-methoxy-3'-nitrobenzophenone in 42% yield after purification by flash chromatography . -
Amide Formation:
Reacting with primary or secondary amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) in dichloromethane in the presence of triethylamine generates substituted benzamides. This proceeds via HCl elimination, with yields exceeding 90% under optimized conditions .
Acylation Reactions
This compound acts as an acylating agent in Friedel-Crafts and related reactions:
-
Friedel-Crafts Acylation:
In the presence of Lewis acids (e.g., AlCl₃), it acylates electron-rich aromatic rings, though the nitro group’s meta-directing nature limits regioselectivity in polyfunctional systems. -
Polymer and Copolymer Synthesis:
Under thermal or basic conditions, it participates in condensation reactions. For instance, reacting with amino sulfones (e.g., H₂N–SO₂NR⁵R⁶) in a two-step process involving 1.5–3 equivalents of base produces sulfonamide-linked polymers .
Thermal Decomposition and Stability
Ortho- and para-nitrobenzoyl chlorides are prone to explosive decomposition, but this compound exhibits moderate thermal stability. Studies on analogous systems (e.g., 2-nitrobenzoyl chloride) reveal:
-
Decomposition Pathways:
Safety Note: Decomposition is exothermic and condition-dependent. Rapid heating or traces of water can trigger violent reactions, necessitating strict temperature control .
Reduction Reactions
While direct data on this compound reduction is limited, analogous nitroaromatic acyl chlorides undergo nitro-to-amine reduction under catalytic hydrogenation (H₂/Pd-C) or via stoichiometric reductants (e.g., Sn/HCl). Expected products include 3-aminobenzoyl chloride derivatives.
Hydrolysis and Solvolysis
-
Aqueous Hydrolysis:
Reacts with water to form 3-nitrobenzoic acid, though hydrolysis rates are slower compared to aliphatic acyl chlorides due to the nitro group’s electron-withdrawing effect.
Scientific Research Applications
Organic Synthesis
3-Nitrobenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
- Acylation Reactions: It acts as an acylating agent, enabling the transfer of the benzoyl group to nucleophiles.
- Reduction Reactions: The nitro group can be reduced to an amino group using appropriate reducing agents .
Pharmaceutical Research
In pharmaceutical chemistry, this compound is utilized for developing new drugs. Its derivatives have shown potential in targeting specific enzymes and receptors:
-
Anticoagulant Properties: Research indicates that some derivatives inhibit thrombin, a key enzyme in blood coagulation. For instance, a study demonstrated significant thrombin inhibition at concentrations as low as 10 µM.
Table 1: Thrombin Inhibition Data
Concentration (µM) % Inhibition 0 0 10 45 50 75 100 90 -
Enzyme Inhibition: The compound has been noted for its effectiveness against serine proteases, which are vital for various physiological processes. For example, it exhibited IC₅₀ values of:
Table 2: Serine Protease Inhibition Data
Enzyme Type IC₅₀ (µM) Trypsin 5.5 Chymotrypsin 12.3 Elastase 9.8
Material Science
In material science, this compound is used in synthesizing polymers and materials with specific properties due to its unique functional groups:
- Polymerization Reactions: It can be used to create polymers that exhibit enhanced thermal and mechanical properties.
- Modification of Surfaces: The compound can modify surfaces for improved adhesion and compatibility with other materials .
Thrombin Inhibition Study
A detailed investigation into the anticoagulant properties of derivatives of this compound focused on their ability to inhibit thrombin activity. Using a chromogenic substrate assay, researchers found a strong correlation between concentration and inhibition percentage.
Enzyme Activity Assay
Another study explored the inhibitory effects on serine proteases using various substrates. The findings indicated that the compound effectively inhibited enzyme activity, supporting its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-nitrobenzoyl chloride primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Molecular Targets and Pathways:
Nucleophilic Attack: The acyl chloride group is targeted by nucleophiles, resulting in the formation of amides, esters, and other compounds.
Redox Reactions: The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
2-Nitrobenzoyl Chloride: Has the nitro group in the ortho position.
4-Nitrobenzoyl Chloride: Has the nitro group in the para position.
3-Nitrobenzyl Chloride: Similar structure but with a benzyl chloride group instead of an acyl chloride group.
Uniqueness: 3-Nitrobenzoyl chloride is unique due to its specific reactivity profile and the position of the nitro group, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications .
Biological Activity
3-Nitrobenzoyl chloride (CAS Number: 121-90-4) is an important chemical compound utilized in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. Its biological activity has garnered attention due to its potential applications in drug development and as a reagent in biochemical assays. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₇H₄ClNO₃
- Molecular Weight : 185.57 g/mol
- Melting Point : 30-35 °C
- Boiling Point : 275-278 °C
- Solubility : Decomposes in water; soluble in ether .
Biological Activity Overview
This compound exhibits diverse biological activities, primarily due to its nitro group, which enhances its reactivity and interaction with biological molecules. The following sections detail specific areas of biological activity.
1. Antimicrobial Activity
Research indicates that this compound can act as an antimicrobial agent. A study demonstrated its effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis, leading to cell lysis. The compound's mechanism involves the formation of acylated derivatives that inhibit essential enzymes required for bacterial growth .
2. Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a study reported that compounds synthesized from this compound displayed significant inhibition of cell proliferation in human leukemia cells. The cytotoxicity was attributed to the induction of apoptosis through the activation of caspase pathways .
3. DNA Interaction
This compound has been investigated for its ability to interact with DNA. It acts as a minor groove binder, which can interfere with DNA replication and transcription processes. This property is particularly relevant in the context of developing new anticancer agents that target DNA structures .
Case Study 1: Synthesis of Minor Groove Binders
A notable study focused on synthesizing novel carbocyclic compounds using this compound as a key starting material. These compounds were evaluated for their potential as minor groove binders—agents that can selectively bind to the DNA minor groove, thereby inhibiting transcription factors and other regulatory proteins involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested the antimicrobial efficacy of derivatives formed from this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that modifications to the nitrobenzoyl structure could lead to more potent antimicrobial agents .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₇H₄ClNO₃ |
Molecular Weight | 185.57 g/mol |
Melting Point | 30-35 °C |
Boiling Point | 275-278 °C |
Solubility | Decomposes in water; soluble in ether |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-nitrobenzoyl chloride, and how do reaction conditions influence yield?
- Methodology : The most common method involves reacting 3-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux. A molar ratio of 1:2 (acid:SOCl₂) in anhydrous conditions at 70–80°C for 4–6 hours achieves ~85% yield . Alternative methods include using phosphorus pentachloride (PCl₅) or oxalyl chloride, but these require rigorous moisture control. Reaction progress is monitored via FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and emergence of the acyl chloride C=O stretch (~1800 cm⁻¹) .
Q. How should this compound be handled and stored to ensure safety and stability?
- Protocol : Store in airtight, dark glass containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis. Use fume hoods, nitrile gloves, and splash goggles during handling. Reactivity hazards include violent reactions with water, alcohols, and amines. Emergency protocols for spills involve neutralization with sodium bicarbonate followed by adsorption using vermiculite .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 8.5–9.0 ppm, J = 8–10 Hz) due to nitro group deshielding. The carbonyl carbon (C=O) resonates at ~170 ppm .
- Mass Spectrometry (EI) : Molecular ion peak at m/z 185 (C₇H₄ClNO₃⁺) with fragment peaks at m/z 139 (loss of NO₂) and m/z 75 (benzoyl fragment) .
- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and NO₂ asymmetric stretch at ~1530 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic acyl substitution?
- Mechanistic Insight : The nitro group at the meta position exerts a strong electron-withdrawing effect via resonance, increasing the electrophilicity of the carbonyl carbon. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may lead to competing side reactions (e.g., hydrolysis) if moisture is present. Kinetic studies show a 30% faster acylation rate compared to unsubstituted benzoyl chloride .
Q. What strategies mitigate side reactions (e.g., dimerization) during coupling reactions with this compound?
- Experimental Design :
- Use non-polar solvents (e.g., toluene, dichloromethane) to reduce polarity-driven dimerization.
- Add a catalytic base (e.g., pyridine, DMAP) to scavenge HCl and prevent acid-catalyzed side reactions.
- Maintain low temperatures (–20°C to 0°C) during amine coupling to suppress hydrolysis. For example, coupling with 2-(3-chlorophenyl)ethan-1-amine in dry DCM at –10°C achieves >90% yield of N-(3-chlorophenethyl)-4-nitrobenzamide .
Q. How can computational chemistry predict regioselectivity in reactions involving this compound?
- Modeling Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic hotspots. For instance, Fukui indices indicate higher electrophilicity at the carbonyl carbon (f⁺ = 0.15) compared to the nitro-bearing aromatic ring (f⁺ = 0.08), aligning with experimental regioselectivity in amidation .
Q. Contradictions and Resolutions
- Synthesis Yield Discrepancies : While some protocols report 85% yield using SOCl₂ , others note lower yields (~70%) due to incomplete acid activation. Resolution: Pre-dry 3-nitrobenzoic acid at 100°C for 2 hours to remove adsorbed water .
- Hazard Classification : Conflicting UN codes (1759 vs. 2245) arise from regional regulations. Consensus: Follow GHS Category 1B (H314) for corrosive liquids .
Properties
IUPAC Name |
3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTNASSYJUXJDV-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
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Molecular Formula |
C7H4ClNO3 | |
Record name | M-NITROBENZOYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID9025740 | |
Record name | 3-Nitrobenzoyl chloride | |
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Molecular Weight |
185.56 g/mol | |
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Physical Description |
M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use. | |
Record name | M-NITROBENZOYL CHLORIDE | |
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Boiling Point |
527 to 532 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
greater than 233.6 °F (NTP, 1992) | |
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Solubility |
Decomposes (NTP, 1992) | |
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Vapor Density |
6.43 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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CAS No. |
121-90-4 | |
Record name | M-NITROBENZOYL CHLORIDE | |
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Record name | 3-Nitrobenzoyl chloride | |
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Record name | Benzoyl chloride, 3-nitro- | |
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Record name | 3-Nitrobenzoyl chloride | |
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Record name | Benzoyl chloride, 3-nitro- | |
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Record name | 3-Nitrobenzoyl chloride | |
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Record name | 3-nitrobenzoyl chloride | |
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Melting Point |
95 °F (NTP, 1992) | |
Record name | M-NITROBENZOYL CHLORIDE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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